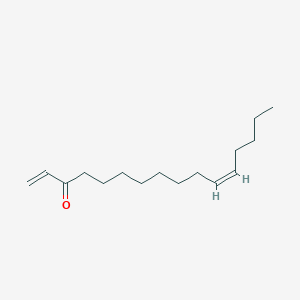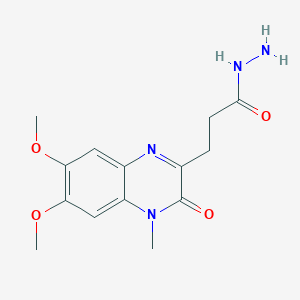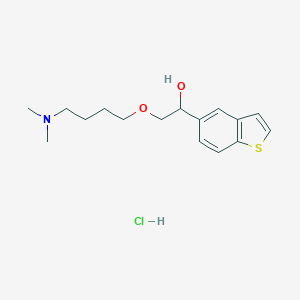
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, also known as DMABMT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various research applications.
Wirkmechanismus
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride.
Biochemische Und Physiologische Effekte
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can reduce inflammation and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high purity and can be used in a variety of assays. However, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be expensive to synthesize, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride. One potential area of research is the development of new analogs of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride that have improved potency and selectivity. Another area of research is the investigation of the long-term effects of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride on the brain and other organs. Finally, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride could be studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Conclusion:
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a synthetic compound that has shown promising results in scientific research. It has neuroprotective and anti-cancer effects and can modulate the activity of the NMDA receptor. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, including the development of new analogs and the investigation of its long-term effects. Overall, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a promising compound that has the potential to be used in the treatment of various diseases.
Synthesemethoden
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be synthesized using a multistep process that involves the reaction of 4-(Dimethylamino)butyl chloride with 2-bromo-5-methylbenzothiophene, followed by the reaction with formaldehyde and sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can be used to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
131964-52-8 |
|---|---|
Produktname |
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride |
Molekularformel |
C16H24ClNO2S |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-2-[4-(dimethylamino)butoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-17(2)8-3-4-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H |
InChI-Schlüssel |
UFBGTYARJXZHJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Kanonische SMILES |
CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Synonyme |
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



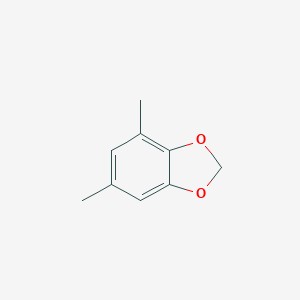
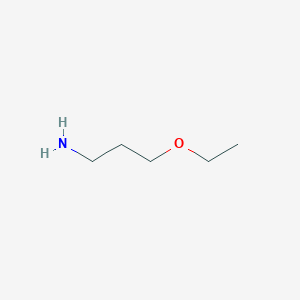
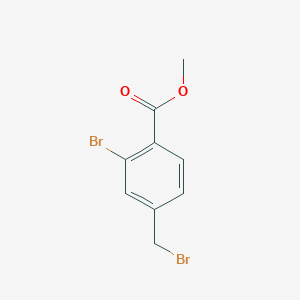
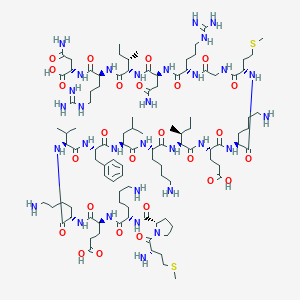
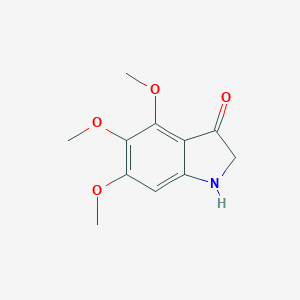
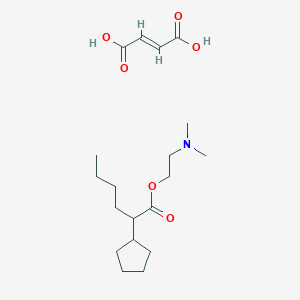
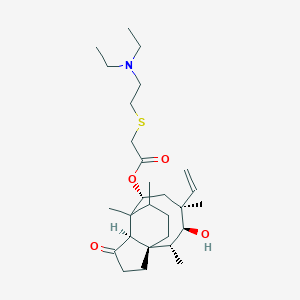
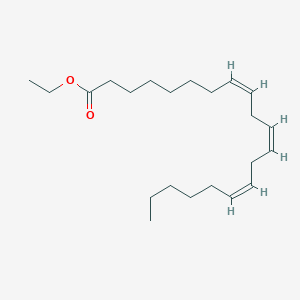
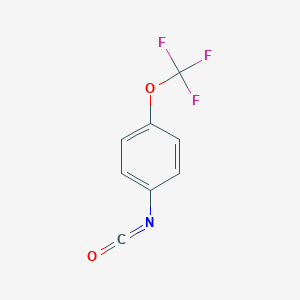
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

